![molecular formula C17H14N2O4 B2996551 (2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate CAS No. 622793-55-9](/img/structure/B2996551.png)
(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate
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Description
(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate is a useful research compound. Its molecular formula is C17H14N2O4 and its molecular weight is 310.309. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Heterocyclic Chemistry
The compound is involved in the synthesis of heterocyclic structures, such as benzothiazoles and pyridines, which are core structures in many pharmaceuticals and materials. A study by Velikorodov et al. (2011) demonstrated the acylation and alkylation processes in the synthesis of 1,3-benzothiazol-2(3H)-one derivatives, which are crucial intermediates in pharmaceutical research. The study highlighted the versatility of similar compounds in organic transformations and the synthesis of complex molecules (Velikorodov et al., 2011).
Catalysis and Material Science
In material science, such compounds are used in the development of catalysts and materials with novel properties. A study by Zanardi et al. (2009) on N-heterocyclic-carbene-palladium complexes used in catalytic couplings showcases the potential of using structurally related compounds in catalysis. These complexes are pivotal in the formation of benzofurans, a reaction significant for synthesizing pharmaceuticals and advanced materials (Zanardi et al., 2009).
Antimicrobial and Antifungal Applications
Compounds with a benzofuran core have been investigated for their antimicrobial and antifungal activities. Dawood (2005) synthesized spiro-pyrazole-3,3′-thiopyrano[2,3-b]pyridines and azolo[a]pyrido[2′,3′:5,6]thiopyrano[3,4-d]pyrimidines, demonstrating significant antifungal and antibacterial activities. This research underscores the potential of using benzofuran derivatives in developing new antimicrobial agents (Dawood, 2005).
Environmental Applications
Investigations into the environmental degradation of pollutants have also utilized benzofuran derivatives. For instance, the study of benzo[a]pyrene degradation by Mycobacterium vanbaalenii PYR-1 illustrated how derivatives of benzofuran play a role in understanding and enhancing the microbial degradation of persistent organic pollutants. This research contributes to the field of environmental bioremediation and the development of strategies to mitigate pollution (Moody et al., 2004).
properties
IUPAC Name |
[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] N,N-dimethylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-19(2)17(21)22-12-5-6-13-14(9-12)23-15(16(13)20)8-11-4-3-7-18-10-11/h3-10H,1-2H3/b15-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDPCBCSWXVZBQF-NVNXTCNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CN=CC=C3)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CN=CC=C3)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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